N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea
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Overview
Description
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is a chemical compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, along with a thiourea moiety
Mechanism of Action
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, the spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes .
Biochemical Pathways
It is known to affect the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Result of Action
The molecular and cellular effects of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea’s action include the inhibition of the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .
Action Environment
It is known that it has some systemic activity, moving through the xylem towards the tips of stems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with thiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives.
Scientific Research Applications
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can act as an inhibitor in enzymatic studies, particularly those involving thiol-containing enzymes.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamine
- N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenylurea
- N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbamothioic acid
Uniqueness
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is unique due to its combination of a trifluoromethyl group and a thiourea moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3S/c8-4-1-3(7(9,10)11)2-13-5(4)14-6(12)15/h1-2H,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCNEYAYOVFLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC(=S)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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